

solid-phase microextraction (SPME) for 2-Hexanol butanoate

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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894

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An Application Note on the Analysis of **2-Hexanol Butanoate** using Solid-Phase Microextraction (SPME)

Introduction

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices.^{[1][2]} This application note details a headspace SPME (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) for the qualitative and quantitative analysis of **2-Hexanol butanoate**. **2-Hexanol butanoate** is an ester that contributes to the aroma profile of various fruits and beverages. The described protocol is intended for researchers, scientists, and professionals in the food and beverage, environmental, and fragrance industries.

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample.^[2] Analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the analytical column for separation and detection.

Apparatus and Materials

- SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness
- SPME Fiber Holder: For manual or automated injection
- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Autosampler (optional)
- 20 mL Headspace Vials with PTFE/Silicone Septa and Caps
- Heating and Agitation Module (e.g., heating block with magnetic stirrer or autosampler with incubation and agitation capabilities)
- Analytical Balance
- Standard Solutions: **2-Hexanol butanoate**, internal standard (e.g., 4-methyl-2-pentanol)
- Reagents: Sodium chloride (NaCl)

Experimental Protocols

Standard Preparation

Prepare a stock solution of **2-Hexanol butanoate** in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking appropriate amounts of the stock solution into a matrix similar to the samples being analyzed. Prepare a stock solution of the internal standard in a similar manner.

Sample Preparation

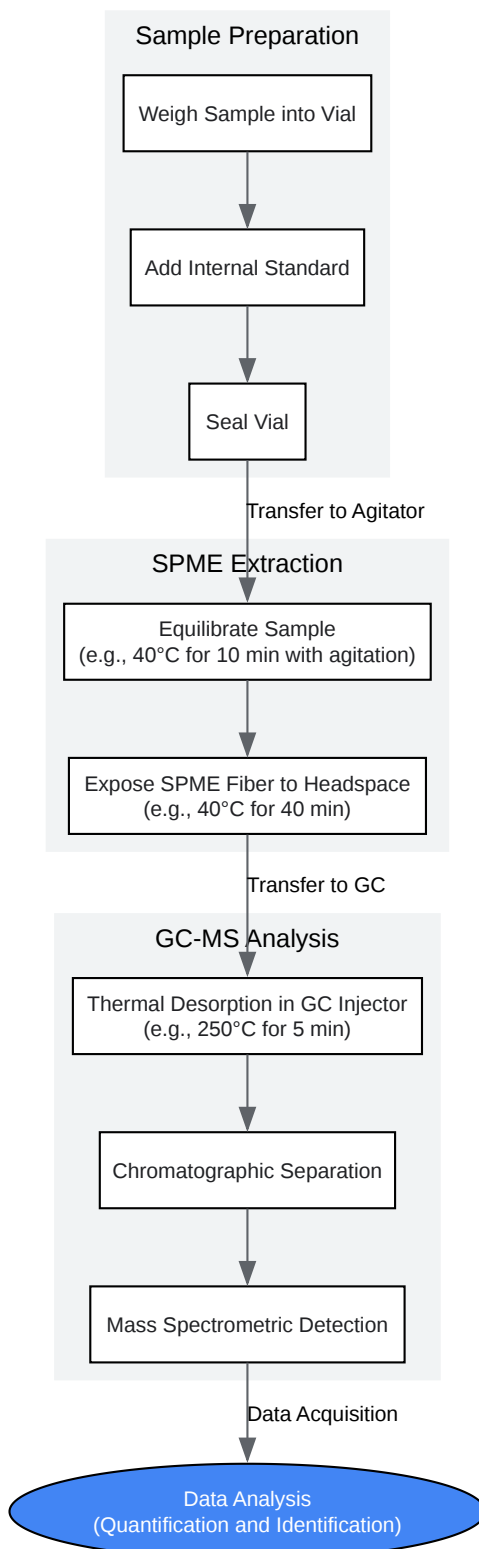
- Weigh 3 g of the sample into a 20 mL headspace vial.[3]
- If required, add 5 mL of a saturated NaCl solution to the vial to enhance the release of volatile compounds.[3]

- Add a known amount of the internal standard solution. A typical concentration is approximately 2.5 mg/kg.[\[4\]](#)
- Immediately seal the vial with a PTFE/silicone septum and cap.

SPME Procedure

The following diagram illustrates the general workflow for the HS-SPME analysis:

HS-SPME-GC-MS Workflow for 2-Hexanol Butanoate Analysis



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Caption: Workflow for the analysis of **2-Hexanol butanoate** using HS-SPME-GC-MS.

- Equilibration: Place the sealed vial in the heating and agitation module. Allow the sample to equilibrate for 10 minutes at 40°C with agitation (e.g., 250 rpm).[4]
- Extraction: After equilibration, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 40 minutes at 40°C.[4][5]
- Desorption: Retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption. Desorb the analytes for 5 minutes at 250°C in splitless mode.[4][5]

GC-MS Conditions

- Injector Temperature: 250°C[3]
- Liner: Use a liner appropriate for SPME injections (e.g., 0.75 mm ID, straight).[3]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
- Column: DB-WAX UI capillary column (60 m x 0.25 mm x 0.25 µm) or equivalent.[3]
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 10 minutes.
 - Ramp 1: Increase to 200°C at 3°C/min.
 - Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[4]
- MSD Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 35-350.

Data Presentation

While specific quantitative data for **2-Hexanol butanoate** is not extensively available, the following table summarizes typical performance characteristics for similar volatile compounds analyzed using a harmonized SPME-GC-FID/MS method.[4][6]

Compound	Linearity (R ²)	Repeatability (RSDr%)	Limit of Quantification (LOQ) (mg/kg)
Ethyl Acetate	> 0.90	< 10%	Not Reported
Hexanal	> 0.90	< 14%	Not Reported
1-Hexanol	> 0.90	< 14%	Not Reported
3-Methyl-1-butanol	> 0.90	< 14%	Not Reported
Acetic Acid	> 0.90	< 14%	Not Reported

Data is representative of the performance of the SPME method for various volatile compounds and can be used as a benchmark for method validation for **2-Hexanol butanoate**. [4][6]

Results and Discussion

The described HS-SPME-GC-MS method is suitable for the reliable identification and quantification of **2-Hexanol butanoate**. The use of a DVB/CAR/PDMS fiber allows for the effective extraction of a wide range of volatile and semi-volatile compounds. The addition of salt can improve the extraction efficiency by increasing the partitioning of the analyte into the headspace. The choice of an appropriate internal standard is crucial for accurate quantification, as it compensates for variations in extraction and injection.

Conclusion

This application note provides a comprehensive protocol for the analysis of **2-Hexanol butanoate** using HS-SPME-GC-MS. The method is robust, sensitive, and requires minimal sample preparation, making it an excellent choice for routine analysis in various research and quality control laboratories. Method optimization, particularly for extraction time and temperature, may be necessary depending on the specific sample matrix.

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